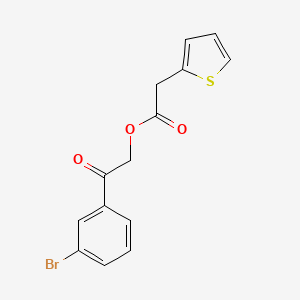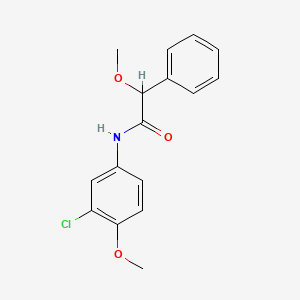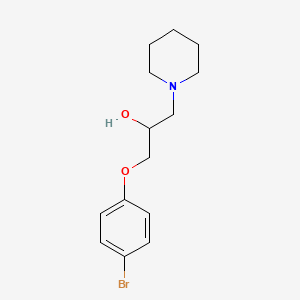
2-(3-bromophenyl)-2-oxoethyl 2-thienylacetate
説明
2-(3-bromophenyl)-2-oxoethyl 2-thienylacetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTEA and is a member of the thienylacetate family of compounds. BTEA has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of BTEA is not fully understood. However, studies have shown that BTEA exhibits its anticancer activity through the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis. BTEA has also been shown to exhibit antioxidant activity, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
BTEA has been shown to have various biochemical and physiological effects. In addition to its anticancer and antioxidant activity, BTEA has been shown to exhibit anti-inflammatory activity, neuroprotective activity, and anti-diabetic activity. BTEA has also been shown to have a positive effect on lipid metabolism and to improve insulin sensitivity.
実験室実験の利点と制限
One of the advantages of BTEA is its ease of synthesis. BTEA can be synthesized using readily available starting materials and simple reaction conditions. Additionally, BTEA has been shown to exhibit a broad range of biological activities, making it a promising candidate for further research.
One limitation of BTEA is its low aqueous solubility, which may limit its use in certain applications. Additionally, the mechanism of action of BTEA is not fully understood, which may make it difficult to optimize its activity in certain applications.
将来の方向性
There are several future directions for research on BTEA. One area of research is the optimization of BTEA's anticancer activity. This could involve the synthesis of BTEA derivatives with improved activity or the development of drug delivery systems that improve the bioavailability of BTEA.
Another area of research is the development of BTEA-based materials for use in organic electronic devices. This could involve the synthesis of BTEA derivatives with improved electronic properties or the fabrication of BTEA-based devices with improved performance.
Overall, BTEA is a promising compound with a wide range of potential applications. Further research is needed to fully understand its mechanism of action and to optimize its activity in various applications.
科学的研究の応用
BTEA has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BTEA has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTEA has also been studied for its potential use as a drug delivery system due to its ability to form micelles in aqueous solutions.
In organic synthesis, BTEA has been used as a building block for the synthesis of various thienylacetate derivatives. BTEA has also been used as a ligand in transition metal-catalyzed reactions, such as Suzuki coupling and Heck reaction.
In material science, BTEA has been studied for its potential use in the fabrication of organic electronic devices, such as organic field-effect transistors and organic solar cells.
特性
IUPAC Name |
[2-(3-bromophenyl)-2-oxoethyl] 2-thiophen-2-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3S/c15-11-4-1-3-10(7-11)13(16)9-18-14(17)8-12-5-2-6-19-12/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFMDDRSYDLSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)COC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933358.png)
![N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3933372.png)
![N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B3933373.png)
![isobutyl 4-({4-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3933381.png)
![N-(3-fluorophenyl)-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B3933387.png)
![4-ethoxy-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3933389.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B3933415.png)
![(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933417.png)
![4-[1-benzoyl-3-(4-methylbenzoyl)-2-imidazolidinyl]-N,N-dimethylaniline](/img/structure/B3933422.png)
![ethyl 2-benzyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B3933432.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3933439.png)
![N-(4-isopropylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3933450.png)